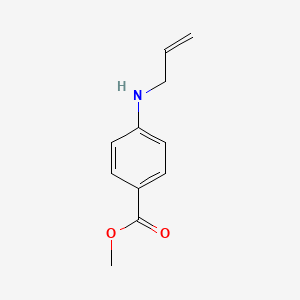

Methyl 4-allylaminobenzoate

Cat. No. B8340157

M. Wt: 191.23 g/mol

InChI Key: YOXYFJHJEJEHTF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08710099B2

Procedure details

A 500 mL round-bottom flask, equipped with a magnetic stir bar and condenser was charged with compound 2 (2 g, 10.4 mmol), LiOH.H2O (1.18 g, 15.7 mmol), 100 mL MeOH and 60 mL H2O. The mixture was heated at 55° C. for 24 hours. The solution was concentrated in vacuo to remove methanol and most of H2O. Ehther/H2O=100 mL/100 mL was used to remove most of the unreacted starting material. The aqueous layer was acidified to pH 4.0 with 1M HCl and some white precipitation was formed. The product was extracted with ethyl acetate (3×70 mL). The combined organic layer was washed with brine and dried over NaSO4. After removal of the solvent, the crude product was purified by silica gel chromatography (eluent: Hexane/Ethyl acetate from 100:5 to 100:25). Recrystallization from ethyl acetate/hexane twice yielded white crystal (0.85 g, 46.1% yield). 1H NMR (400 MHz, CDCl3): δ 3.82 (d, 2H), 5.10 (dd, 1H), 5.23 (dd, 1H), 5.80-5.96 (m, 1H), 6.62 (d, 2H), 7.78 (d, 2H); 13C NMR (400 MHz, CDCl3): δ 46.07, 112.19, 116.06, 118.44, 132.30, 136.14, 153.63, 168.01; ESI-MS: Calcd for C10H12NO2 [M+1] 178.1, found 178.0; Anal. Calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.81; H, 6.28; N, 7.86. MP: 144-146° C.

Name

LiOH.H2O

Quantity

1.18 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].O[Li].O.CO.O>C(OCC)(=O)C.CCCCCC>[CH2:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)NC1=CC=C(C(=O)OC)C=C1

|

|

Name

|

LiOH.H2O

|

|

Quantity

|

1.18 g

|

|

Type

|

reactant

|

|

Smiles

|

O[Li].O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL round-bottom flask, equipped with a magnetic stir bar and condenser

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

some white precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with ethyl acetate (3×70 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layer was washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over NaSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by silica gel chromatography (eluent: Hexane/Ethyl acetate from 100:5 to 100:25)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)NC1=CC=C(C(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.85 g | |

| YIELD: PERCENTYIELD | 46.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 46.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |